2-Formyl-5-nitrobenzoic acid
Overview
Description
2-Formyl-5-nitrobenzoic acid is a chemical compound with the molecular formula C8H5NO5 . It has a molecular weight of 195.13 g/mol . The compound is also known by other names such as 5-Nitrophthalaldehydic acid and 2-carboxy-4-nitrobenzaldehyde .
Synthesis Analysis
The synthesis of nitro compounds like 2-Formyl-5-nitrobenzoic acid can be achieved through various methods. One common method is the direct substitution of hydrocarbons with nitric acid . Another method involves displacement reactions with nitrite ions . Nitro compounds can also be prepared by the oxidation of primary amines .Molecular Structure Analysis
The InChI string for 2-Formyl-5-nitrobenzoic acid isInChI=1S/C8H5NO5/c10-4-5-1-2-6 (9 (13)14)3-7 (5)8 (11)12/h1-4H, (H,11,12)
. The Canonical SMILES string is C1=CC (=C (C=C1 [N+] (=O) [O-])C (=O)O)C=O
. Chemical Reactions Analysis
Nitro compounds like 2-Formyl-5-nitrobenzoic acid are important class of nitrogen derivatives. The nitro group, −NO2, is a hybrid of two equivalent resonance structures .Physical And Chemical Properties Analysis
The compound has a molecular weight of 195.13 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 2 . The exact mass and the monoisotopic mass of the compound are 195.01677226 g/mol . The topological polar surface area of the compound is 100 Ų . The compound has a heavy atom count of 14 .Scientific Research Applications
Suzuki-Miyaura Cross-Coupling Reactions
This compound can be employed in Suzuki-Miyaura cross-coupling reactions . The presence of both a formyl and a nitro group allows for selective coupling reactions with boronic acids or esters under palladium catalysis. This method is widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules, including natural products, pharmaceuticals, and polymers .
Mechanism of Action
Target of Action
It’s known that nitro compounds are a significant class of nitrogen derivatives . The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures . This suggests that the nitro group in 2-Formyl-5-nitrobenzoic acid could interact with various biological targets.
Mode of Action
For instance, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It’s known that nitro compounds can participate in various chemical reactions, affecting multiple biochemical pathways . For example, the Suzuki–Miyaura (SM) coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, involves organoboron reagents . The nitro group in 2-Formyl-5-nitrobenzoic acid could potentially participate in similar reactions, affecting related biochemical pathways.
Pharmacokinetics
The polar character of the nitro group results in lower volatility of nitro compounds than ketones of about the same molecular weight . This suggests that the compound’s bioavailability could be influenced by its nitro group.
Action Environment
The action, efficacy, and stability of 2-Formyl-5-nitrobenzoic acid could be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction, which the compound could potentially participate in, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . This suggests that the compound’s action could be influenced by factors such as temperature, pH, and the presence of other chemical groups.
properties
IUPAC Name |
2-formyl-5-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO5/c10-4-5-1-2-6(9(13)14)3-7(5)8(11)12/h1-4H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQZDAZHSOLMQJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70321971 | |
Record name | 2-formyl-5-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70321971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
7464-91-7 | |
Record name | NSC400132 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400132 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-formyl-5-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70321971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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